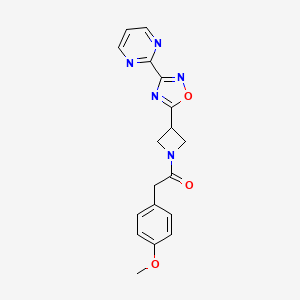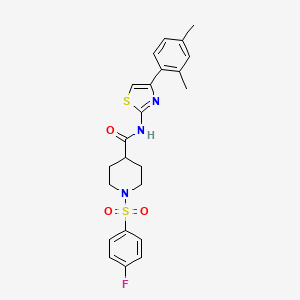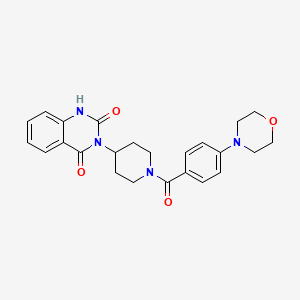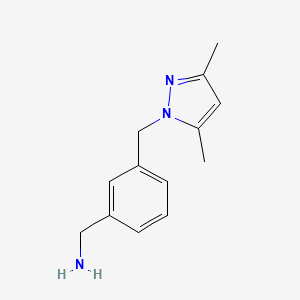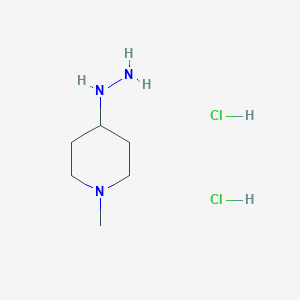
2,5-Dibromo-3-nitrotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-3-nitrotoluene is a useful research compound. Its molecular formula is C7H5Br2NO2 and its molecular weight is 294.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Thermal Decomposition and Reactivity
Thermal Decomposition and Additives Impact 2-Nitrotoluene (2-NT), a related compound to 2,5-Dibromo-3-nitrotoluene, exhibits complex thermal decomposition behavior, which can be influenced by the presence of additives. The decomposition of 2-NT goes through two macroscopic stages, with initial "onset" temperatures around 300°C and 400°C. Additives like Na2SO4 or NaNO3 can increase the decomposition "onset" temperature by about 30°C, whereas KOH or NaOH can reduce it significantly by over 100°C (Zhu, Papadaki, Han, & Mashuga, 2017).
Photo-Dissociation Studies The photo-dissociation of 2-nitrotoluene (a structural analog of this compound) under UV and 532 nm wavelengths reveals the emission of vibrationally excited NO in both ground and excited states. This process leads to the formation of atomic carbon and energy transfer events that have long-lasting implications for the stability and reactivity of such compounds (Diez-y-Riega & Eilers, 2012).
Vibrational Coherence in Radical Cations The 2-NT radical cation (2-NT+), another analog, shows preserved vibrational coherence even after undergoing H atom attack, leading to the formation of aci-nitro tautomer. This indicates a complex interplay between molecular structure and reaction dynamics, potentially applicable to understanding the reactivity of this compound (Boateng, Word, Gutsev, Jena, & Tibbetts, 2019).
Biological and Environmental Interactions
Microbial Degradation and Bioremediation Microorganisms like Micrococcus sp. strain SMN-1 can degrade nitrotoluenes, providing a potential bioremediation avenue. Cells immobilized in matrices like polyurethane foam show enhanced degradation rates and stability, offering insights into environmental cleanup strategies (Mulla, Talwar, Bagewadi, Hoskeri, & Ninnekar, 2013).
Nitrotoluene Isomers Differentiation Differentiating isomers of nitrotoluene, which are structurally related to this compound, is crucial for analytical purposes. Techniques involving free electron attachment reveal significant differences in the behavior of these isomers, providing a basis for identification and analysis (Sulzer, Mauracher, Denifl, Zappa, Ptasińska, Beikircher, Bacher, Wendt, Aleem, Rondino, Matejčík, Probst, Märk, & Scheier, 2007).
Mecanismo De Acción
Target of Action
Based on the structure of the compound, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .
Mode of Action
It can be speculated that the compound might interact with its targets through electrophilic aromatic substitution, given its aromatic nature and the presence of nitro and bromo substituents .
Biochemical Pathways
It is known that nitroaromatic compounds can be metabolized by bacteria through a series of reduction and oxidation reactions . These reactions can lead to the formation of amines, which can further participate in various biochemical pathways.
Result of Action
Nitroaromatic compounds are generally known to cause oxidative stress and dna damage, which can lead to various cellular responses .
Safety and Hazards
Propiedades
IUPAC Name |
2,5-dibromo-1-methyl-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAFPSSLVAEYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
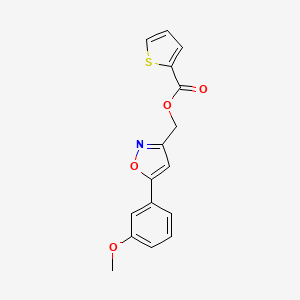
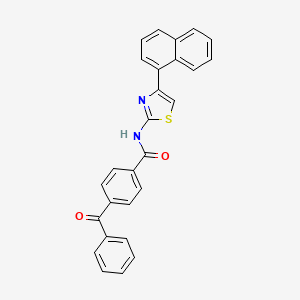
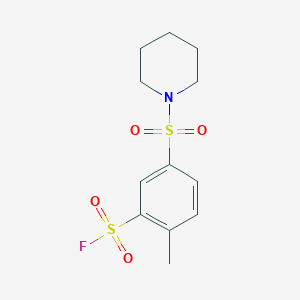
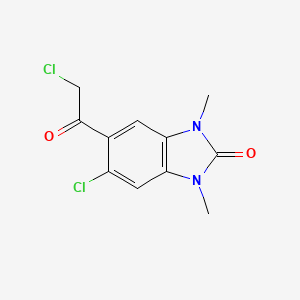
![Methyl 3-{[ethyl(prop-2-yn-1-yl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2485441.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-ethoxybenzyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone](/img/structure/B2485443.png)
![3-[(3-Methylphenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2485446.png)

![Butyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B2485449.png)
